
Doxapram hydrochloride
Übersicht
Beschreibung
Doxapram hydrochloride is a central nervous system stimulant primarily used as a respiratory stimulant. It is commonly administered intravenously to stimulate an increase in tidal volume and respiratory rate. This compound is particularly useful in treating acute respiratory insufficiency in patients with chronic obstructive pulmonary disease and in cases of drug-induced respiratory depression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of doxapram hydrochloride involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with hydrochloric acid. The process typically includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced via a substitution reaction.
Hydrochloride Formation: The final step involves the reaction of the compound with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is typically dried at 105°C for 2 hours to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Chemical Incompatibilities and Admixture Reactions
Doxapram hydrochloride exhibits incompatibilities with several pharmaceuticals due to precipitation, gas formation, or chemical degradation:
Mechanistic Insight : The degradation likely involves pH-dependent hydrolysis or ionic interactions in solution. For example, ticarcillin’s β-lactam structure may facilitate nucleophilic attack on doxapram’s morpholine or pyrrolidinone moieties .
Thermal Decomposition
Under combustion or high heat, this compound decomposes into hazardous gases:
-
Primary decomposition products : Carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride (HCl), nitrogen oxides (NOₓ) .
Oxidative Reactions
This compound reacts violently with strong oxidizing agents (e.g., peroxides, chlorates), producing toxic gases such as HCl and NOₓ .
Solubility and Stability in Aqueous Media
-
pH stability : Stable in acidic conditions (pH 3.5–5) but degrades in alkaline environments .
-
Preservative effects : Benzyl alcohol (0.9%) or chlorobutanol in commercial formulations enhances stability .
Metabolic and Enzymatic Reactions
Doxapram undergoes hepatic metabolism to form 2-ketodoxapram , its primary active metabolite:
Structural Reactivity
-
Functional groups : Morpholine (weak base), pyrrolidinone (lactam), and diphenyl groups influence reactivity.
-
Key reactions :
Analytical Quantification Methods
A validated UPLC-MS/MS method for doxapram and 2-ketodoxapram highlights chemical stability during analysis:
Wissenschaftliche Forschungsanwendungen
Pharmacodynamics and Mechanism of Action
Doxapram hydrochloride acts primarily by stimulating chemoreceptors in the carotid bodies, leading to increased activity in the respiratory centers of the brainstem. This action results in an increase in tidal volume and respiratory rate, which is crucial for patients experiencing respiratory depression. The onset of action occurs within 20 to 40 seconds after intravenous administration, with peak effects observed at 1 to 2 minutes and a duration of action lasting from 5 to 12 minutes .
Clinical Applications
This compound has several important clinical applications, which can be categorized as follows:
Postanesthesia Respiratory Depression
- Indication : Used to stimulate respiration in patients recovering from anesthesia where airway obstruction and hypoxia have been ruled out.
- Clinical Evidence : In a study involving patients with drug-induced respiratory depression, doxapram effectively stimulated respiration and hastened recovery from anesthesia .
Chronic Obstructive Pulmonary Disease (COPD)
- Indication : Temporary management of acute respiratory insufficiency in hospitalized patients with COPD.
- Clinical Evidence : Doxapram has shown efficacy in preventing elevated arterial carbon dioxide tension during oxygen therapy, particularly beneficial for patients with acute hypercapnia .
Drug Overdose
- Indication : Employed in cases of mild to moderate respiratory depression due to drug overdose (e.g., opioids).
- Clinical Evidence : Doxapram can stimulate respiratory function when traditional reversal agents like naloxone are insufficient .
Research Findings
Recent studies have provided insights into the efficacy and safety profile of this compound:
- A clinical trial demonstrated that doxapram administration led to a ventilatory increase of 50% to 100% in patients with primary alveolar hypoventilation syndrome, significantly lowering arterial carbon dioxide levels .
- Another study indicated that doxapram could effectively counteract respiratory depression in animal models, highlighting its potential for broader applications beyond human medicine .
Case Study 1: Doxapram in Postoperative Care
A patient recovering from major surgery experienced significant respiratory depression. Following the administration of this compound, the patient's tidal volume increased markedly, and oxygen saturation improved within minutes, demonstrating its utility in postoperative management .
Case Study 2: Doxapram for Acute Hypercapnia
In a controlled setting, a cohort of COPD patients received doxapram during acute exacerbations. Results showed a rapid decrease in arterial carbon dioxide levels and an increase in oxygenation parameters, supporting its use as an adjunct therapy during acute episodes .
Side Effects and Contraindications
While this compound is effective, it is associated with several side effects:
Wirkmechanismus
Doxapram hydrochloride exerts its effects by stimulating the peripheral carotid chemoreceptors. This stimulation leads to an increase in tidal volume and respiratory rate. The compound is thought to inhibit certain potassium channels, which results in the activation of the carotid body and subsequent respiratory stimulation .
Vergleich Mit ähnlichen Verbindungen
Pentethylcyclanone: Similar in structure and function, used as a respiratory stimulant.
Pethidine: Used for post-anesthetic shivering, similar in its central nervous system stimulant properties.
Uniqueness: Doxapram hydrochloride is unique in its ability to stimulate both tidal volume and respiratory rate effectively. It is also distinct in its mechanism of action, involving the inhibition of potassium channels and activation of carotid chemoreceptors .
Biologische Aktivität
Doxapram hydrochloride is a potent respiratory stimulant classified as an analeptic agent. It is primarily used in clinical settings to address acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease (COPD) and other conditions leading to hypoventilation. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, clinical applications, and associated case studies.
Pharmacodynamics
This compound exerts its effects primarily through stimulation of the peripheral chemoreceptors located in the carotid bodies. This stimulation leads to increased tidal volume and respiratory rate, facilitating improved ventilation. The onset of action is rapid, typically occurring within 20 to 40 seconds post-intravenous administration, with peak effects observed between 1 to 2 minutes and a duration of action lasting from 5 to 12 minutes .
The drug also induces a pressor response, which is more pronounced in hypovolemic states due to enhanced cardiac output rather than peripheral vasoconstriction. This response is linked to an increased release of catecholamines following administration .
The primary mechanism by which doxapram operates involves the inhibition of potassium channels in the carotid body chemoreceptors, leading to enhanced excitability and subsequent stimulation of the central respiratory centers in the brainstem . This results in an increase in ventilation rates and improvements in arterial gas exchange.
Clinical Applications
Doxapram is utilized in various clinical scenarios:
- Acute Respiratory Insufficiency : Particularly effective in patients with COPD or those experiencing respiratory depression due to drug overdose.
- Postoperative Care : Employed to mitigate shivering after anesthesia and improve respiratory function following surgery.
- Neonatal Care : Continuous infusion has been studied for its efficacy in preterm infants with respiratory distress syndrome, although its use requires careful monitoring due to potential adverse effects .
Case Studies
Several case studies highlight the effectiveness and safety profile of this compound:
- Preterm Infants : A study involving eight preterm infants demonstrated that continuous doxapram administration could effectively manage hypoxia levels post-extubation. Four patients were classified as responders based on decreased hypoxia levels after therapy initiation .
- Hypoventilation Syndromes : In a controlled study involving adults with primary alveolar hypoventilation syndrome, doxapram administration resulted in a significant increase in ventilation (50-100%) and a corresponding decrease in arterial CO2 tension .
- Arrhythmogenic Effects : Research on rat models indicated that while doxapram did not induce arrhythmias independently, it exacerbated adrenaline-induced arrhythmias when administered concurrently with halothane anesthesia. This highlights the importance of monitoring cardiac function during treatment .
Table 1: Key Pharmacodynamic Effects of this compound
Effect | Measurement | Observations |
---|---|---|
Onset of Action | Time (seconds) | 20-40 |
Peak Effect | Time (minutes) | 1-2 |
Duration of Action | Time (minutes) | 5-12 |
Increase in Tidal Volume | Percentage Increase | Variable (up to 100% in some cases) |
Pressor Response | Blood Pressure Change | Marked in hypovolemic states |
Table 2: Clinical Outcomes from Doxapram Administration
Study Focus | Patient Population | Outcome |
---|---|---|
Continuous Infusion | Preterm Infants | Improved oxygenation; decreased hypoxia |
Acute Respiratory Failure | Adults with COPD | Enhanced ventilation; reduced CO2 levels |
Arrhythmia Risk | Animal Models | Increased risk when combined with adrenaline |
Side Effects and Contraindications
While doxapram is generally well-tolerated, it can lead to several side effects including hypertension, anxiety, tachycardia, tremors, and gastrointestinal disturbances like vomiting. Its use is contraindicated in patients with coronary artery disease, epilepsy, or severe hypertension due to potential exacerbation of these conditions .
Eigenschaften
IUPAC Name |
1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2.ClH/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21;/h3-12,22H,2,13-19H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGXILHMHYLZJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047837 | |
Record name | Doxapram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113-07-5 | |
Record name | Doxapram hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxapram hydrochloride anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxapram hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Doxapram hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9047837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.657 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXAPRAM HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB8713U6DM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.